5-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride 5-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1707358-54-0
VCID: VC4085933
InChI: InChI=1S/C9H13N3O.ClH/c1-7-4-11-9(12-5-7)13-8-2-3-10-6-8;/h4-5,8,10H,2-3,6H2,1H3;1H
SMILES: CC1=CN=C(N=C1)OC2CCNC2.Cl
Molecular Formula: C9H14ClN3O
Molecular Weight: 215.68

5-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride

CAS No.: 1707358-54-0

Cat. No.: VC4085933

Molecular Formula: C9H14ClN3O

Molecular Weight: 215.68

* For research use only. Not for human or veterinary use.

5-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride - 1707358-54-0

Specification

CAS No. 1707358-54-0
Molecular Formula C9H14ClN3O
Molecular Weight 215.68
IUPAC Name 5-methyl-2-pyrrolidin-3-yloxypyrimidine;hydrochloride
Standard InChI InChI=1S/C9H13N3O.ClH/c1-7-4-11-9(12-5-7)13-8-2-3-10-6-8;/h4-5,8,10H,2-3,6H2,1H3;1H
Standard InChI Key CKBDKLRIXWUGEB-UHFFFAOYSA-N
SMILES CC1=CN=C(N=C1)OC2CCNC2.Cl
Canonical SMILES CC1=CN=C(N=C1)OC2CCNC2.Cl

Introduction

Chemical Structure and Physicochemical Properties

The compound features a pyrimidine ring substituted at the 2-position with a pyrrolidin-3-yloxy group and a methyl group at the 5-position, with a hydrochloride salt enhancing its stability . The pyrrolidine moiety introduces a five-membered nitrogen-containing ring, which is structurally distinct from piperidines or azepanes, potentially influencing its pharmacokinetic profile.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number1707358-54-0
Molecular FormulaC₉H₁₄ClN₃O
Molecular Weight215.68 g/mol
IUPAC Name5-methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride
SolubilityLikely polar due to HCl salt, soluble in water or DMSO (inferred)

The hydrochloride salt improves aqueous solubility, a critical factor for bioavailability in drug development. The pyrimidine ring’s electron-deficient nature may facilitate interactions with biological targets, such as enzymes or receptors .

SupplierCatalog NumberPurityPackaging
VulcanChemVC4085933>95%1g, 5g
CymitQuimica10-F096479Not specified1g

Its primary use is in academic and industrial laboratories exploring structure-activity relationships (SAR) for pyrimidine-based therapeutics .

Future Research Directions

Key gaps in knowledge include:

  • In Vitro/In Vivo Studies: Screening against cancer cell lines, microbial strains, or neurological targets.

  • ADMET Profiling: Absorption, distribution, metabolism, excretion, and toxicity studies.

  • Structural Optimization: Modifying the pyrrolidine or pyrimidine moieties to enhance potency or reduce off-target effects.

Collaboration between synthetic chemists and pharmacologists will be essential to unlock this compound’s full potential.

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